3-(1-Chlorocyclopropyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chlorocyclopropyl)butan-2-one is an organic compound with the molecular formula C7H11ClO It is a ketone with a chlorocyclopropyl group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorocyclopropyl)butan-2-one can be achieved through several methods. One common approach involves the acylation of 2-chlorophenyl acetate with gamma-butyrolactone under strong alkaline conditions to form an intermediate, which is then chlorinated and subjected to ring-opening decarboxylation to yield the desired product . Another method involves the reaction of benzyl chloride with zinc powder to form a zinc derivative, which is then reacted with chloro-cyclopropyl-formyl chloride under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1-Chlorocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Chlorocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Chlorocyclopropyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the chlorocyclopropyl group.
3-Chlorobutan-2-one: Similar structure but with a different substitution pattern.
Cyclopropyl ketones: A class of compounds with similar ring structures but varying substituents.
Uniqueness
3-(1-Chlorocyclopropyl)butan-2-one is unique due to the presence of both a chlorocyclopropyl group and a butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
80345-21-7 |
---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
3-(1-chlorocyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H11ClO/c1-5(6(2)9)7(8)3-4-7/h5H,3-4H2,1-2H3 |
InChI Key |
MVLBPHJFVPBHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C1(CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.